(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride (1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1807939-67-8
VCID: VC2896717
InChI: InChI=1S/C11H16N4.2ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;;/h3-6,8-9H,7,12H2,1-2H3;2*1H/t9-;;/m0../s1
SMILES: CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Molecular Formula: C11H18Cl2N4
Molecular Weight: 277.19 g/mol

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride

CAS No.: 1807939-67-8

Cat. No.: VC2896717

Molecular Formula: C11H18Cl2N4

Molecular Weight: 277.19 g/mol

* For research use only. Not for human or veterinary use.

(1S)-3-methyl-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride - 1807939-67-8

Specification

CAS No. 1807939-67-8
Molecular Formula C11H18Cl2N4
Molecular Weight 277.19 g/mol
IUPAC Name (1S)-3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine;dihydrochloride
Standard InChI InChI=1S/C11H16N4.2ClH/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11;;/h3-6,8-9H,7,12H2,1-2H3;2*1H/t9-;;/m0../s1
Standard InChI Key IXOATZXRTUZQFO-WWPIYYJJSA-N
Isomeric SMILES CC(C)C[C@@H](C1=NN=C2N1C=CC=C2)N.Cl.Cl
SMILES CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl
Canonical SMILES CC(C)CC(C1=NN=C2N1C=CC=C2)N.Cl.Cl

Introduction

(1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride is a complex organic compound belonging to the triazolo-pyridine derivatives. It is characterized by its unique structure, which includes a butanamine moiety linked to a triazolo-pyridine framework. The compound's molecular formula is C11H18Cl2N4, with a molecular weight of approximately 277.19 g/mol .

Synthesis

The synthesis of (1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride typically involves multi-step organic synthesis techniques. These methods are designed to optimize yield and purity while ensuring the structural integrity of the target compound. Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction, with controlled temperatures and pH levels being crucial for optimal yields.

Biological Activities and Applications

(1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride exhibits significant biological activities, particularly in interacting with various enzymes and proteins. It has been shown to inhibit certain kinases involved in critical signaling pathways that regulate cell growth and differentiation. This modulation can lead to changes in gene expression and cellular metabolism, affecting pathways like MAPK/ERK, which are essential for cell proliferation and survival.

Safety and Hazards

The compound poses several hazards, including skin irritation, serious eye irritation, and respiratory irritation. It is classified under GHS hazard statements H315, H319, and H335, respectively . Precautionary measures include avoiding skin contact, wearing protective eyewear, and ensuring proper ventilation during handling.

Research Findings and Potential Therapeutic Applications

Research indicates that (1S)-3-methyl-1-{triazolo[4,3-a]pyridin-3-yl}butan-1-amine dihydrochloride interacts with multiple biological targets, affecting enzyme activities related to key metabolic pathways. These interactions are crucial for understanding its pharmacological potential and guiding further development as a therapeutic agent. Studies on its pharmacokinetics suggest that modifications can enhance its efficacy and bioavailability in biological systems.

Comparison with Similar Compounds

Similar compounds, such as 2-(4-methoxyphenyl)-N-[3-methyl-1-(triazolo[4,3-a]pyridin-3-yl)butyl]acetamide, also feature triazolo-pyridine moieties and have garnered interest in medicinal chemistry due to their potential therapeutic applications. These compounds often undergo multi-step synthetic routes to optimize their yield and purity.

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